molecular formula C27H23N3O3 B10901653 2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B10901653
M. Wt: 437.5 g/mol
InChI Key: VNYQFBORJCQSIA-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a naphthalene ring, and an ethoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction, where the hydroxyl group of the intermediate compound is reacted with ethyl iodide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of naphthaldehyde or naphthoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the quinazolinone core.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its quinazolinone core. It is being studied for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in preclinical and clinical trials.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share a similar core structure but differ in their substituents, leading to different biological activities.

    Naphthalene Derivatives: Compounds such as 2-ethoxynaphthalene have a similar naphthalene ring but lack the quinazolinone core, resulting in different chemical properties.

    Benzamide Derivatives: Compounds like N-(2-phenylethyl)benzamide share the benzamide moiety but differ in their additional substituents, affecting their overall activity.

Uniqueness

The uniqueness of 2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide lies in its combination of the quinazolinone core, naphthalene ring, and ethoxy group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-ethoxy-N-(2-naphthalen-2-yl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C27H23N3O3/c1-2-33-24-14-8-6-12-22(24)26(31)29-30-25(28-23-13-7-5-11-21(23)27(30)32)20-16-15-18-9-3-4-10-19(18)17-20/h3-17,25,28H,2H2,1H3,(H,29,31)

InChI Key

VNYQFBORJCQSIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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